molecular formula C10H8N2O4 B3186027 5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190321-80-2

5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B3186027
CAS No.: 1190321-80-2
M. Wt: 220.18 g/mol
InChI Key: SAPUWAGYDRIBES-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a pyrrolopyridine derivative featuring a methoxycarbonyl group at position 5 and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-6-7(9(13)14)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPUWAGYDRIBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 1190321-80-2) is a heterocyclic compound with the molecular formula C10_{10}H8_8N2_2O4_4 and a molecular weight of 220.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and inflammation modulation.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC10_{10}H8_8N2_2O4_4
Molecular Weight220.18 g/mol
CAS Number1190321-80-2
Purity≥ 95%

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of various 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound. Research indicates that these compounds exhibit significant potency against cancer cell lines by inhibiting the HGF/MET signaling pathway, which is crucial in many cancers. The compound's structure allows it to interact effectively with cellular targets, leading to apoptosis in cancer cells .

Inhibition of Inflammatory Pathways

This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages when exposed to inflammatory stimuli like lipopolysaccharides (LPS) . This suggests a potential therapeutic application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the methoxycarbonyl group enhances its solubility and bioavailability, which are crucial for its efficacy as a therapeutic agent. SAR studies indicate that modifications in the pyrrolo ring can lead to variations in potency against specific biological targets .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyrrolo derivatives on human cancer cell lines. Results showed that compounds similar to this compound exhibited IC50_{50} values in the low micromolar range, indicating strong anticancer potential .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of the compound. It was found that treatment with this pyrrolo derivative significantly reduced TNF-α levels in vitro, suggesting its role as a potential anti-inflammatory agent .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Substituent Variations

Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Target) Methoxycarbonyl (5), COOH (3) C₁₀H₈N₂O₄ 220.18 (calculated) Not provided Polar groups enhance solubility; carboxylic acid enables salt formation.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CF₃ (5), COOH (3) C₉H₅F₃N₂O₂ 230.14 1171920-15-2 Lipophilic CF₃ group improves membrane permeability.
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl (5), COOH (3) C₈H₅ClN₂O₂ 196.59 1203498-99-0 Electron-withdrawing Cl enhances electrophilic reactivity.
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate F (5), COOCH₃ (3) C₉H₇FN₂O₂ 194.16 Not provided Methyl ester reduces acidity; fluorine increases metabolic stability.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Br (5), CH₃ (6), COOH (3) C₉H₇BrN₂O₂ 255.07 1000340-11-3 Bromine aids cross-coupling reactions; methyl group sterically hinders.

Substituent Impact Analysis :

  • Methoxycarbonyl (COOCH₃) : Introduces polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.
  • Trifluoromethyl (CF₃) : Increases lipophilicity and bioavailability, common in drug design for improved pharmacokinetics .
  • Halogens (Cl, Br, F) : Electron-withdrawing effects activate the ring for nucleophilic substitution or cross-coupling reactions .
Physicochemical Properties
  • Solubility : The carboxylic acid group enhances water solubility, whereas CF₃ or halogen substituents increase logP values .
  • Acidity : The carboxylic acid (pKa ~2–3) is more acidic than ester derivatives (e.g., methyl ester in , pKa ~4–5).
  • Stability : Halogenated analogs (Cl, Br) are prone to hydrolysis under basic conditions, while CF₃ derivatives exhibit greater stability .

Q & A

Q. What are the optimal synthetic routes for 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for scalability?

Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. A common route starts with ethyl 2-chloronicotinate, followed by cyclization using NaH/MeI in THF to form the pyrrolopyridine core . Catalysts like Pd(PPh₃)₄ are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents . For scalability, continuous flow reactors can enhance efficiency by maintaining controlled temperature/pressure and reducing side reactions . Key parameters to optimize include:

  • Catalyst loading (0.5–2 mol% Pd)
  • Solvent systems (dioxane/H₂O mixtures for solubility and reactivity)
  • Temperature (105°C for cross-coupling; 0°C to rt for nitration) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group placement?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR resolves the methoxycarbonyl (δ ~3.8 ppm for OCH₃) and carboxylic acid (δ ~12 ppm for COOH) groups. NOESY confirms spatial proximity of substituents .
  • X-ray crystallography : Resolves fused-ring planarity and substituent angles (e.g., dihedral angle <10° between pyrrole and pyridine rings) .
  • HRMS : Validates molecular formula (C₁₀H₈N₂O₄; [M+H]⁺ = 221.0662) .

Q. What biological assays are suitable for evaluating its activity, and what mechanisms are hypothesized?

Methodological Answer:

  • Antibacterial assays : Microdilution MIC testing against E. coli and S. aureus (nalidixic acid analogs; IC₅₀ <10 µM in some derivatives) .
  • Enzyme inhibition : Fluorescence-based assays for DNA gyrase/topoisomerase IV inhibition (targets for quinolone-like activity) .
  • Mechanism : The carboxylic acid and methoxycarbonyl groups may chelate Mg²⁺ ions in bacterial enzymes, disrupting DNA replication .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions often arise from assay variability or unaccounted substituent effects. Mitigation strategies:

  • Factorial design : Vary substituents (e.g., methyl vs. chloro at position 5) while holding other groups constant .
  • Control experiments : Include nalidixic acid as a positive control and assess cytotoxicity (e.g., HEK293 cell viability) to isolate target effects .
  • Computational docking : Use AutoDock Vina to model interactions with DNA gyrase, prioritizing substituents with favorable binding scores (e.g., ΔG < -8 kcal/mol) .

Example SAR Table:

Substituent (Position)Antibacterial Activity (MIC, µg/mL)Topoisomerase Inhibition (%)
-OCH₃ (5)2.5 (E. coli)78 ± 5
-Cl (5)1.2 (E. coli)92 ± 3
-COOH (3)>100<10

Q. What strategies address low metabolic stability in in vivo models?

Methodological Answer: Instability often stems from esterase cleavage of the methoxycarbonyl group. Solutions:

  • Prodrug modification : Replace COOH with ethyl ester (logP increased by 1.5; t₁/₂ in plasma: 2h → 8h) .
  • Deuterium labeling : Substitute labile hydrogens (e.g., -OCH₃ → -OCD₃) to slow oxidative metabolism .
  • CYP450 inhibition : Co-administer ketoconazole (10 µM) to reduce hepatic clearance .

Q. How can regioselectivity challenges in introducing substituents to the pyrrolopyridine core be overcome?

Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions:

  • Nitration : Use HNO₃ at 0°C to favor position 5 over 3 (3:1 ratio) .
  • Cross-coupling : Boronic acids with electron-withdrawing groups (-CF₃) selectively react at position 2 (Pd(OAc)₂, SPhos ligand) .
  • Protecting groups : Fmoc-protection of the carboxylic acid prevents undesired side reactions during alkylation .

Q. What computational tools predict reactivity and guide synthetic optimization?

Methodological Answer:

  • DFT calculations : Gaussian09 optimizes transition states (e.g., cyclization energy barrier <25 kcal/mol indicates feasibility) .
  • Machine learning : Train models on PubChem data to predict reaction yields (R² >0.85 for Pd-catalyzed couplings) .
  • Molecular dynamics : Simulate solvent effects (e.g., dioxane vs. DMF) on reaction rates using GROMACS .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

Methodological Answer:

  • Stability profile : In DMSO, degradation <5% at -20°C over 6 months; in H₂O (pH 7.4), hydrolysis of methoxycarbonyl occurs (t₁/₂ = 72h) .
  • Optimal storage : Lyophilized solid under argon (purity >98% after 12 months) .
  • pH adjustment : Buffers (pH 4–6) minimize carboxylic acid deprotonation and aggregation .

Q. What synthetic methodologies enable functional group interconversion (e.g., carboxylic acid to amide)?

Methodological Answer:

  • Amide coupling : Use EDC/HOBt with primary amines (e.g., benzylamine; yield >80% in DCM) .
  • Reduction : LiAlH₄ reduces COOH to CH₂OH (0°C, 2h; quench with Na₂SO₄) .
  • Esterification : SOCl₂/MeOH converts COOH to methyl ester (reflux, 4h; 95% yield) .

Q. How can cross-coupling reactions diversify the pyrrolopyridine scaffold for novel analogs?

Methodological Answer:

  • Suzuki coupling : React 5-bromo derivatives with arylboronic acids (Pd(OAc)₂, K₂CO₃, 105°C; yields 70–90%) .
  • Sonogashira coupling : Introduce alkynes using CuI/Pd(PPh₃)₂Cl₂ (terminal alkynes, rt; 65–80% yield) .
  • Buchwald-Hartwig amination : Install amino groups with XPhos Pd G3 (100°C, 12h; yields 50–70%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
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Reactant of Route 2
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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